3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate typically involves multi-step organic reactions. One common method includes the acetylation of 4-allylnaphthalene-1,2-diol followed by esterification with acetic anhydride. The reaction conditions often require the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the acetylation and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate involves its interaction with molecular targets such as enzymes or receptors. The acetyl and allyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-1-naphthol: Similar in structure but lacks the allyl and diacetate groups.
1,2-Diacetoxy-4-allylnaphthalene: Similar but with different substitution patterns on the naphthalene core.
3-Acetyl-1,2-dihydroxynaphthalene: Lacks the allyl group and has hydroxyl groups instead of diacetate.
Uniqueness
3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate is unique due to its specific combination of acetyl, allyl, and diacetate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
89510-01-0 |
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Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(3-acetyl-2-acetyloxy-4-prop-2-enylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C19H18O5/c1-5-8-15-14-9-6-7-10-16(14)18(23-12(3)21)19(24-13(4)22)17(15)11(2)20/h5-7,9-10H,1,8H2,2-4H3 |
InChI Key |
HILWISONRDACCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C)CC=C |
Origin of Product |
United States |
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